

# 3-(3-Fluorophenyl)morpholine CAS number and structure

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## Compound of Interest

Compound Name: 3-(3-Fluorophenyl)morpholine

CAS No.: 1196551-89-9

Cat. No.: B3089640

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## Technical Monograph: 3-(3-Fluorophenyl)morpholine

### Executive Summary

**3-(3-Fluorophenyl)morpholine** is a heterocyclic building block and a privileged scaffold in medicinal chemistry, structurally analogous to the psychostimulant phenmetrazine. Characterized by a morpholine ring substituted at the C3 position with a meta-fluorinated phenyl ring, this compound serves as a critical intermediate in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and other central nervous system (CNS) active agents. The incorporation of the fluorine atom enhances metabolic stability and lipophilicity compared to the parent 3-phenylmorpholine, modulating the pharmacokinetic profile of derived therapeutic candidates.

### Chemical Identity & Structure

This compound exists as a chiral molecule due to the asymmetric center at the C3 position of the morpholine ring. While often supplied as a racemate for early-stage screening, the

enantiomers (3R and 3S) exhibit distinct pharmacological profiles.

## 2.1 Identification Data

Parameter	Detail
Chemical Name	3-(3-Fluorophenyl)morpholine
CAS Number (Racemic)	1196551-89-9
CAS Number (3R-HCl)	1391379-60-4
CAS Number (3S-HCl)	1391446-33-5
Molecular Formula	C <sub>10</sub> H <sub>12</sub> FNO
Molecular Weight	181.21 g/mol
SMILES	<chem>FC1=CC=CC(C2NCCOC2)=C1</chem>
InChI Key	FQGIBHQVCGEAC-UHFFFAOYSA-N (Racemic)

## 2.2 Structural Visualization

The following diagram illustrates the topological connectivity of the (3R)-enantiomer, highlighting the critical C3-chiral center and the meta-fluoro substitution.

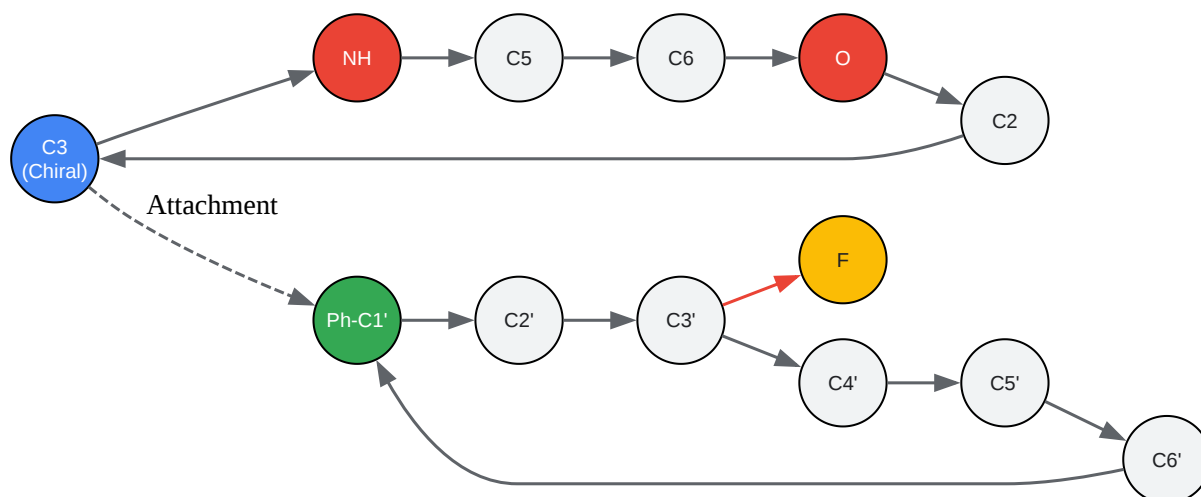


Figure 1: Connectivity of 3-(3-Fluorophenyl)morpholine core.

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## Synthesis & Manufacturing Protocols

The synthesis of 3-aryl morpholines typically avoids direct arylation of morpholine (which yields N-aryl products). Instead, a "construction from parts" approach is required to establish the C-C bond between the phenyl ring and the heterocycle.

### 3.1 Strategic Route: Aminoketone Reduction-Cyclization

This protocol is preferred for its scalability and the availability of starting materials. It involves the formation of a substituted ethanolamine followed by cyclization.

Reaction Scheme:

- Bromination: 3'-Fluoroacetophenone  
2-Bromo-1-(3-fluorophenyl)ethanone.
- Amination: Substitution with ethanolamine (2-aminoethanol).
- Reduction: Ketone reduction ( $\text{NaBH}_4$ ) to the diol intermediate.

- Cyclization: Acid-catalyzed dehydration ( $\text{H}_2\text{SO}_4$  or PPA) to close the morpholine ring.

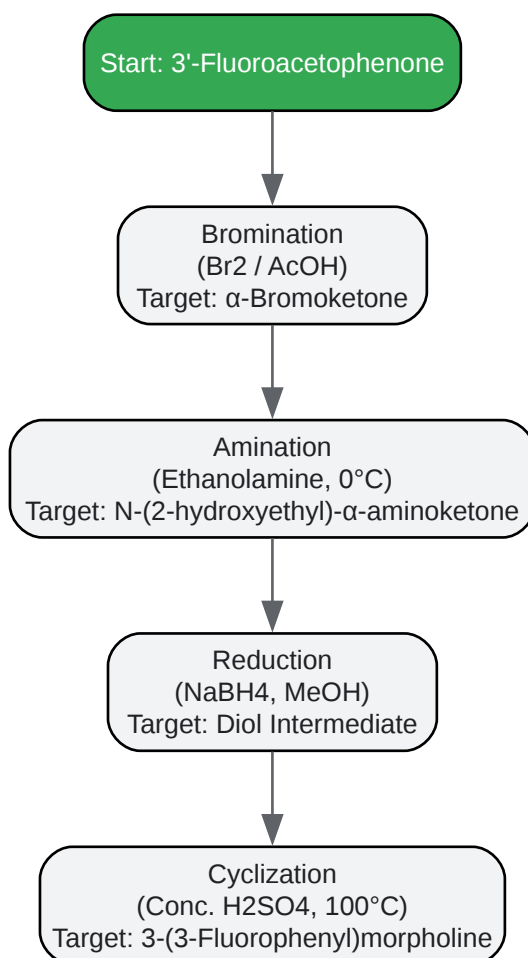


Figure 2: Synthetic Workflow for 3-Aryl Morpholine Core.

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### 3.2 Detailed Protocol (Bench Scale)

- Preparation of α-Bromoketone:
  - Dissolve 3'-fluoroacetophenone (10 mmol) in glacial acetic acid.
  - Add bromine (10 mmol) dropwise at <20°C. Stir for 2 hours.
  - Quench with ice water, extract with DCM, and dry ( $\text{MgSO}_4$ ).
- Amination:

- Dissolve the crude  $\alpha$ -bromoketone in THF.
- Add 2-aminoethanol (2.5 equiv) slowly at 0°C (exothermic).
- Stir at RT for 12 hours. The excess amine acts as a proton scavenger.
- Reduction:
  - Cool the reaction mixture to 0°C.
  - Add NaBH<sub>4</sub> (2.0 equiv) portion-wise.
  - Stir for 4 hours. Quench with dilute HCl.
- Cyclization:
  - Isolate the diol intermediate.
  - Treat with 70% H<sub>2</sub>SO<sub>4</sub> at 100°C for 2 hours.
  - Basify with NaOH to pH 12 and extract the free base with chloroform.

## Physicochemical Profiling

The introduction of the fluorine atom at the meta-position significantly alters the electronic and lipophilic landscape of the molecule compared to the non-fluorinated analog.

Property	Value (Predicted/Exp)	Significance
LogP	1.5 - 1.8	Optimal for Blood-Brain Barrier (BBB) penetration.
pKa (Basic N)	~8.4	Exists primarily as a cation at physiological pH (7.4).
TPSA	21.26 Å <sup>2</sup>	High membrane permeability.
H-Bond Donors	1	Secondary amine (NH).
H-Bond Acceptors	2	Ether oxygen and amine nitrogen.

Expert Insight: The fluorine atom withdraws electron density from the phenyl ring, potentially increasing the metabolic stability of the ring against P450 oxidation compared to the unsubstituted phenylmorpholine.

## Medicinal Chemistry Applications

### 5.1 Biological Targets

**3-(3-Fluorophenyl)morpholine** serves as a potent scaffold for monoamine transporter inhibitors.

- NET/DAT Inhibition: The 3-phenylmorpholine core is a known pharmacophore for norepinephrine (NET) and dopamine (DAT) transporters.
- Selectivity: Substitutions on the phenyl ring (like 3-F) modulate selectivity ratios between serotonin (SERT), NET, and DAT.

### 5.2 Structure-Activity Relationship (SAR)

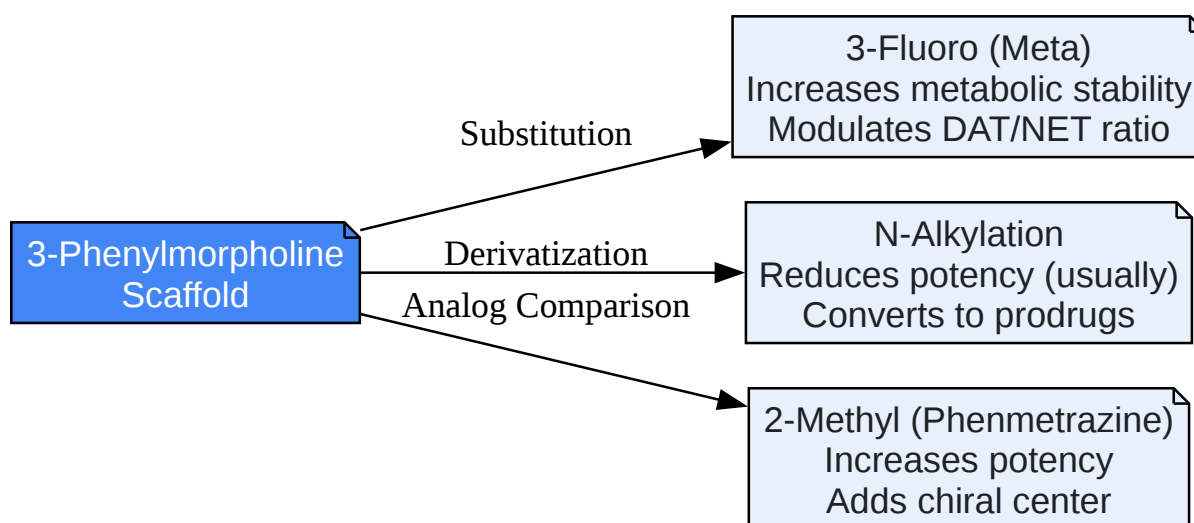


Figure 3: SAR Logic for Morpholine Scaffolds.

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## Sources

- [1. \(3R\)-3-\(3-FLUOROPHENYL\)MORPHOLINE HCL \(1 x 100 mg\) | Reagentia \[reagentia.eu\]](#)
- [2. 21532-10-5 | Morpholine, 4-methyl-2-phenyl- | Next Peptide \[nextpeptide.com\]](#)
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